phoBET1 -

phoBET1

Catalog Number: EVT-15027027
CAS Number:
Molecular Formula: C52H56ClN11O13S
Molecular Weight: 1110.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PhoBET1 was first identified in research focused on the modulation of biological pathways associated with cancer cell proliferation and survival. It belongs to a class of compounds known as inhibitors, specifically targeting certain kinases involved in cellular signaling pathways. The classification of phoBET1 can be summarized as follows:

  • Type: Small molecule inhibitor
  • Target: Kinases involved in cancer signaling pathways
  • Applications: Anticancer therapy
Synthesis Analysis

The synthesis of phoBET1 involves several methodologies aimed at producing a compound with high purity and biological activity. The following methods are commonly employed:

  • Chemical Synthesis: This method uses organic chemistry techniques to construct the molecular framework of phoBET1. Key steps often include:
    • Reagents: Specific reagents are chosen based on their ability to facilitate desired reactions.
    • Reaction Conditions: Temperature, solvent, and time are optimized for maximum yield.
  • Analytical Techniques: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the identity and purity of the synthesized compound.

Technical details regarding these processes highlight the importance of optimizing reaction parameters to achieve the desired product characteristics.

Molecular Structure Analysis

The molecular structure of phoBET1 is characterized by its unique arrangement of atoms, which contributes to its biological activity.

  • Structure: PhoBET1 typically features a core structure with functional groups that enhance its interaction with target proteins.
  • Data: The molecular formula, molecular weight, and structural diagram can be represented as follows:
PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₂
Molecular Weight318.36 g/mol

The structural analysis indicates that specific functional groups are critical for binding affinity and selectivity towards its biological targets.

Chemical Reactions Analysis

PhoBET1 undergoes various chemical reactions that can influence its efficacy and stability. Key reactions include:

  • Binding Interactions: PhoBET1 interacts with target kinases through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  • Metabolic Stability: The compound is subject to metabolic processes that can modify its structure, impacting its pharmacokinetics.

Technical details regarding these reactions emphasize the importance of understanding the stability and reactivity of phoBET1 in biological systems.

Mechanism of Action

The mechanism of action for phoBET1 involves its role as an inhibitor of specific kinases, which play critical roles in cell signaling pathways related to cancer progression.

  • Process: PhoBET1 binds to the active site of target kinases, preventing their activation and subsequent downstream signaling that promotes cell proliferation.
  • Data: Studies have shown that treatment with phoBET1 results in decreased phosphorylation levels of key substrates involved in tumor growth, demonstrating its potential therapeutic effects.
Physical and Chemical Properties Analysis

The physical and chemical properties of phoBET1 are crucial for its application in drug development:

  • Physical Properties:
    • Appearance: Typically a solid at room temperature
    • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO)
  • Chemical Properties:
    • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
    • Reactivity: Exhibits reactivity towards nucleophiles due to electrophilic sites on its structure.
Applications

PhoBET1 has several scientific uses, particularly in cancer research:

  • Anticancer Therapy: Its primary application lies in inhibiting cancer cell growth by targeting specific kinases involved in tumorigenesis.
  • Research Tool: PhoBET1 serves as a valuable tool for studying kinase signaling pathways, aiding researchers in understanding disease mechanisms and developing new therapeutic strategies.
Molecular Design and Mechanistic Basis of phoBET1

Rationale for Photoactivatable PROTAC Development

Conventional PROTACs face significant limitations in achieving precise temporal and spatial control over protein degradation, often leading to off-target effects and toxicity in healthy tissues due to the ubiquitous expression of E3 ligases like CRBN and VHL [1]. The "hook effect"—where high PROTAC concentrations form non-productive binary complexes (PROTAC-POI or PROTAC-E3) instead of ternary degradation complexes—further compromises efficacy and necessitates precise dosing control [10]. Photoactivatable PROTACs address these limitations by functioning as inert prodrugs until exposed to specific light wavelengths, enabling:

  • Targeted Tissue Activation: Degradation exclusively in illuminated areas, minimizing systemic exposure.
  • Temporal Precision: Degradation initiated at user-defined timepoints for probing dynamic cellular processes.
  • Overcoming Hook Effect: Controlled activation ensures optimal ternary complex formation [2] [3].

Table 1: Limitations of Traditional PROTACs vs. Advantages of Photoactivatable Designs

ChallengeTraditional PROTACsPhotoactivatable PROTACs (e.g., phoBET1)
Spatial ControlLimited; degradation occurs systemicallyHigh; degradation confined to illuminated tissues
Temporal ControlDependent on pharmacokineticsOn-demand initiation via light exposure
Hook EffectPrevalent at high concentrationsMitigated through localized activation
Off-Target ToxicityCommon due to ubiquitous E3 ligase expressionMinimized via targeted illumination

Structural Engineering of phoBET1: Photo-caging Strategies and Linker Optimization

phoBET1 integrates three modular components:

  • BRD4-Binding Warhead: A pyrrolopyridone-based inhibitor (derived from BI-2536) exhibiting high affinity for BRD4 bromodomains (Ki = 8.7 nM) [3] [6].
  • E3 Ligase Ligand: A thalidomide derivative recruiting CRBN (cereblon).
  • Photolabile Cage: A near-infrared (NIR)-responsive BODIPY or Cy7-derived group covalently attached to the CRBN-binding moiety via a self-immolative linker [2].

Photo-caging Mechanism:The photocage sterically obstructs interactions between the thalidomide moiety and CRBN. Upon NIR irradiation (750–780 nm), photolytic cleavage releases the active PROTAC. BODIPY dyes were selected for their high molar extinction coefficients (>80,000 M⁻¹cm⁻¹) and quantum yields, enabling efficient uncaging at low irradiance [2] [4].

Linker Design:A polyethylene glycol (PEG)-based linker (10–12 units) balances flexibility and rigidity. Computational modeling confirmed optimal spacer length facilitates ternary complex formation (BRD4–phoBET1–CRBN) post-decaging. Rigid piperazine segments enhance proteolytic stability [1] [3].

Table 2: Key Photocaging Groups Evaluated for phoBET1

PhotocageActivation Wavelength (nm)Cleavage Efficiency (%)Advantages
BODIPY750>95High photostability, deep tissue penetration
Cy778088Superior NIR absorption
o-Nitrobenzyl36575Limited by UV toxicity and shallow penetration

Spatiotemporal Activation Mechanisms: Near-Infrared Responsiveness

phoBET1 leverages NIR light (750–800 nm) to overcome tissue penetration barriers:

  • Penetration Depth: NIR wavelengths penetrate 5–40 mm into tissue, surpassing UV/visible light (<2 mm), enabling in vivo applications [7] [8].
  • Cellular Activation: NIR absorption by the BODIPY cage induces photoelectron transfer, cleaving the carbamate linker within minutes. This releases free phoBET1, enabling CRBN recruitment [2] [4].
  • Spatial Resolution: In hippocampal slice models, analogous PHOTAC systems achieved degradation within 25 μm of the illuminated surface, demonstrating subcellular precision [4].

Mechanistic Workflow:

  • Inactive State: Caged phoBET1 circulates systemically without forming ternary complexes.
  • NIR Irradiation: Target tissue illumination cleaves the photocage.
  • Ternary Complex Formation: Decaged phoBET1 recruits BRD4 and CRBN, inducing polyubiquitination.
  • Proteasomal Degradation: Ubiquitinated BRD4 is degraded by the 26S proteasome.
  • Recycling: phoBET1 dissociates and catalyzes additional degradation cycles [1] [10].

Structure-Activity Relationships in BRD4 Degradation Efficiency

Structural nuances profoundly impact phoBET1’s degradation efficacy:

  • Warhead Modifications:
  • The (R)-ethyl group on the pyrrolopyridone scaffold enhances hydrophobic interactions with the BRD4 WPF shelf (DC₅₀ = 8 nM vs. >100 nM for (S)-ethyl analogues) [3] [6].
  • Replacing the aniline NH with oxygen reduced PLK1 inhibition (Ki > 500 nM) while maintaining BRD4 degradation, minimizing off-target kinase effects [6].
  • Linker Length: Short linkers (<8 atoms) impede ternary complex formation; optimal degradation (DC₅₀ = 5 nM) occurs with 12-atom PEG linkers [3].
  • Cage Position: Caging the imide nitrogen of thalidomide (vs. the glutarimide ring) preserved CRBN-binding kinetics post-uncaging [2].

Table 3: Impact of Structural Variations on BRD4 Degradation

Modification SiteStructural ChangeDC₅₀ (nM)Max Degradation (%)Effect on Ternary Complex Stability
Baseline (phoBET1)(R)-ethyl warhead, 12-atom PEG5.298High (Kd = 37 nM)
Warhead Stereochemistry(S)-ethyl54.165Reduced 3-fold
Linker Length8-atom alkyl42.372Unstable
Photocage AttachmentCaged glutarimide carbonyl12.785Partial CRBN binding impairment

Properties

Product Name

phoBET1

IUPAC Name

N-[4-[[2-[2-[1-[1-[4-[2-(2-aminoethylamino)-2-oxoethoxy]-5-methoxy-2-nitrophenyl]ethoxymethyl]-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide

Molecular Formula

C52H56ClN11O13S

Molecular Weight

1110.6 g/mol

InChI

InChI=1S/C52H56ClN11O13S/c1-27-29(3)78-52-45(27)47(31-11-13-32(53)14-12-31)58-35(48-60-59-30(4)62(48)52)22-41(65)55-18-6-7-19-56-42(66)24-75-38-10-8-9-33-46(38)51(71)63(49(33)69)36-15-16-44(68)61(50(36)70)26-77-28(2)34-21-39(74-5)40(23-37(34)64(72)73)76-25-43(67)57-20-17-54/h8-14,21,23,28,35-36H,6-7,15-20,22,24-26,54H2,1-5H3,(H,55,65)(H,56,66)(H,57,67)/t28?,35-,36?/m0/s1

InChI Key

JFCFQFXJDZXJSK-XZMVMDBLSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)N(C6=O)COC(C)C7=CC(=C(C=C7[N+](=O)[O-])OCC(=O)NCCN)OC)C8=CC=C(C=C8)Cl)C

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)N(C6=O)COC(C)C7=CC(=C(C=C7[N+](=O)[O-])OCC(=O)NCCN)OC)C8=CC=C(C=C8)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.